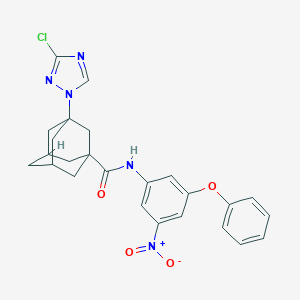
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has potential applications in the field of medicinal chemistry due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide are still being studied. However, it has been shown to have anticancer activity in vitro and in vivo, as well as activity against certain types of bacteria and fungi. This compound has also been shown to have an effect on the endocannabinoid system, which plays a role in pain sensation, appetite, and mood regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide in lab experiments is its ability to inhibit HDACs, which can lead to changes in gene expression. Additionally, this compound has been shown to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to determine the full range of biological activities of this compound, as well as its potential toxicity. Another direction is the development of new derivatives of this compound with improved activity and selectivity. Finally, this compound may have potential applications in the development of new drugs for the treatment of cancer, bacterial and fungal infections, and other diseases.
Synthesis Methods
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide involves the reaction of 3-chloro-1H-1,2,4-triazole with 3-nitro-5-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-adamantylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product. The synthesis of this compound has been reported in several scientific journals and has been optimized to improve yield and purity.
Scientific Research Applications
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide has potential applications in the field of medicinal chemistry due to its ability to inhibit certain enzymes and receptors. This compound has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been shown to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
Product Name |
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide |
|---|---|
Molecular Formula |
C25H24ClN5O4 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H24ClN5O4/c26-23-27-15-30(29-23)25-12-16-6-17(13-25)11-24(10-16,14-25)22(32)28-18-7-19(31(33)34)9-21(8-18)35-20-4-2-1-3-5-20/h1-5,7-9,15-17H,6,10-14H2,(H,28,32) |
InChI Key |
GDTISWHJGTWRDK-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)